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Compound of Interest

Compound Name: Nickel gluconate

Cat. No.: B3280631

Introduction

Nickel gluconate, the nickel salt of gluconic acid, serves as a versatile component in materials
science, primarily within the domain of surface finishing technologies. Its utility stems from its
role as an effective complexing agent and pH buffer in electroplating and electroless plating
baths. The gluconate ligand, being a polyhydroxy carboxylate, forms stable complexes with
nickel ions, influencing the deposition process and the final properties of the metallic coating.
These characteristics make it a valuable, and more environmentally benign, alternative to some
traditional complexing agents used in the industry.

This document provides detailed application notes and protocols for researchers, scientists,
and professionals in drug development and materials science, focusing on the use of nickel
gluconate in electroplating and electroless plating processes.

Application in Nickel Electroplating

In nickel electroplating, nickel gluconate is utilized as a complexing agent to control the
availability of free nickel ions at the cathode-electrolyte interface. This control helps in
achieving uniform, bright, and adherent nickel coatings. The gluconate bath is particularly
advantageous for its good throwing power, which is the ability to produce a coating of uniform
thickness on an irregularly shaped object.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3280631?utm_src=pdf-interest
https://www.benchchem.com/product/b3280631?utm_src=pdf-body
https://www.benchchem.com/product/b3280631?utm_src=pdf-body
https://www.benchchem.com/product/b3280631?utm_src=pdf-body
https://www.benchchem.com/product/b3280631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3280631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter

Bath Composition 1[1]

Bath Composition 2[1]

Nickel Source

Nickel Sulfate (NiSOa4-7H20)

Nickel Sulfate (NiSO4-6H20)

Concentration

0.144 mol/L

53 g/dm3

Nickel Gluconate Source

Sodium Gluconate

Sodium Gluconate

Concentration 0.23 mol/L 44 g/dm3
Boric Acid (25 g/dm3),

Other Additives - Ammonium Sulfate (53 g/dm3),
Urea (0.5-3 g/dm3)

pH 4.3 8

Temperature 40 °C 25°C

Current Density 1 A/dm2 2.5 A/dm2

Cathodic Current Efficiency Not Specified 96.4%

Resulting Coating

Highly adherent and very
bright plates with metallic

lustre.

Corrosion-resistant, smooth,

light-colored nickel coating.

Experimental Protocol: Nickel Electroplating on Copper

Substrate

This protocol describes the electrodeposition of a bright nickel coating on a copper substrate

using a gluconate bath.

Materials:

Deionized water

Copper substrate (e.g., 2 cm x 5 cm)
Nickel Sulfate Heptahydrate (NiSOa4-7H20)

Sodium Gluconate (CsH1:NaO7)
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e Hydrochloric acid (HCI) for pickling

o Acetone for degreasing

e DC power supply

o Beaker (250 mL)

» Nickel anode

e Magnetic stirrer and stir bar

o Water bath or hot plate with temperature control
Procedure:

e Substrate Preparation:

o

Mechanically polish the copper substrate to a smooth finish.

[¢]

Degrease the substrate by sonicating in acetone for 10 minutes.

[¢]

Rinse thoroughly with deionized water.

[e]

Pickle the substrate in a 10% HCI solution for 1 minute to remove any oxide layer.

o

Rinse thoroughly with deionized water and dry.

o Bath Preparation:

Dissolve 0.144 mol/L of NiSO4-7H20 in deionized water in the 250 mL beaker.

o

[e]

Add 0.23 mol/L of sodium gluconate to the solution.

o

Stir the solution until all components are fully dissolved.

[¢]

Adjust the pH of the bath to 4.3 using dilute sulfuric acid or sodium hydroxide.

[¢]

Heat the solution to 40 °C using the water bath or hot plate.
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» Electroplating:

o

o

o

[¢]

[¢]

Place the nickel anode and the prepared copper substrate (cathode) into the plating bath,
ensuring they do not touch.

Connect the anode and cathode to the positive and negative terminals of the DC power
supply, respectively.

Apply a constant current density of 1 A/dm2.
Continue the electroplating for the desired duration to achieve the target coating thickness.

Gently stir the solution throughout the process.

e Post-treatment:

[e]

After plating, switch off the power supply.

o Remove the plated substrate and rinse it thoroughly with deionized water.

o Dry the substrate with a stream of nitrogen or in a desiccator.

Workflow Diagram
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Electroplating Post-Treatment

Deposition }—>

—>’ Apply 1 A/ldm?2 ‘—> Rinse & Dry
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Click to download full resolution via product page

Fig. 1: Nickel Electroplating Workflow.
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Application in Electroless Nickel Plating

In electroless nickel plating, a chemical reducing agent is used to deposit a nickel-phosphorus
or nickel-boron alloy without the need for an external electrical current. Nickel gluconate acts
as a complexing agent to stabilize the nickel ions in the alkaline bath and to control the
deposition rate.[2] The use of gluconate can lead to high deposition rates and coatings with
enhanced hardness and corrosion resistance.[2]

: L :

Parameter

Bath Composition 1[2]

Bath Composition 2[1]

Nickel Source

Nickel Sulfate

Nickel Sulfate (NiSO4:6H20)

Concentration

5-30 g/L

5-30 g/dm3

Nickel Gluconate Source

Sodium Gluconate

Sodium Gluconate

Concentration 10-60 g/L 10-60 g/dm?3
) ) ) Sodium Hypophosphite
Reducing Agent Sodium Hypophosphite
(NaH2PO2-Hz20)
Concentration 5-40 g/L 5-40 g/dm3
o ) ) Succinic Acid (3 g/dm?3),
Succinic acid (3 g/L), Sodium ]
N Sodium Dodecyl Sulfate (0.5
Other Additives dodecyl sulfate (0.5 g/L), Lead
g/dm3), Lead Acetate (0.002
acetate (2 mg/L)
g/dm3)
pH 9 9
Temperature 90 °C 90 °C

Deposition Rate

Up to 0.75 pum/min

Up to 0.75 um/min

Resulting Coating

Ni-P alloy with good hardness
and corrosion resistance.

Ni-P (3—18 wt%) alloy coating.

Corrosion Inhibition

95.45% compared to uncoated

copper substrate.[2]

Not Specified
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Experimental Protocol: Electroless Nickel-Phosphorus
Plating on Copper Substrate

This protocol outlines the deposition of a Ni-P alloy coating on a copper substrate using an
alkaline gluconate bath.

Materials:

o Copper substrate

» Nickel Sulfate Hexahydrate (NiSOa4-6H20)

e Sodium Gluconate (CeH11NaO?7)

¢ Sodium Hypophosphite Monohydrate (NaH2PO2-H20)
» Succinic Acid

e Sodium Dodecyl Sulfate (SDS)

o Lead Acetate

e Ammonium hydroxide (for pH adjustment)

e Deionized water

Standard substrate preparation chemicals (as in electroplating protocol)
Procedure:
e Substrate Preparation:

o Prepare the copper substrate as described in the electroplating protocol (polishing,
degreasing, pickling, rinsing, and drying).

o Bath Preparation:
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o In a beaker, dissolve 20 g/L of NiSO4-6H20, 40 g/L of sodium gluconate, and 20 g/L of
sodium hypophosphite in deionized water.

o Add 3 g/L of succinic acid, 0.5 g/L of SDS, and 2 mg/L of lead acetate.
o Stir the solution until all components are dissolved.
o Adjust the pH to 9 using ammonium hydroxide.

o Heat the bath to 90 °C and maintain this temperature.

o Electroless Plating:
o Immerse the prepared copper substrate into the heated plating bath.
o The deposition will start spontaneously.

o Keep the substrate in the bath for the desired time to achieve the target thickness (e.g., 60
minutes).

o Maintain gentle agitation of the bath during the process.
e Post-treatment:

o Remove the coated substrate from the bath.

o Rinse thoroughly with deionized water.

o Dry the substrate.

Logical Relationship Diagram
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Fig. 2: Role of Components in Electroless Plating.

Applications in Nanoparticle and Metal-Organic
Framework (MOF) Synthesis

While nickel gluconate is a staple in electrodeposition, its use as a primary nickel precursor in
the synthesis of nickel-based nanoparticles and metal-organic frameworks (MOFs) is not widely
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documented in the current scientific literature. The common precursors for these applications
are typically simpler nickel salts such as nickel(ll) nitrate, nickel(ll) chloride, and nickel(ll)
sulfate.[3]

The synthesis of nickel nanopatrticles often involves the chemical reduction of these salts in the
presence of a reducing agent (e.g., hydrazine, sodium borohydride) and a capping agent to
control particle size and prevent agglomeration.[4] Green synthesis routes utilize plant extracts
or sugars as both reducing and capping agents.[5][6]

Similarly, the synthesis of nickel-based MOFs typically involves the reaction of a nickel salt with
an organic linker under solvothermal or hydrothermal conditions.[7][8] The choice of nickel salt
and organic linker dictates the final structure and properties of the MOF.

Although direct protocols for using nickel gluconate are scarce, its properties as a complexing
agent suggest potential for its use in controlling the nucleation and growth of nanopatrticles or in
the template-directed synthesis of porous materials. Further research in these areas could
unveil novel applications for nickel gluconate in nanomaterials synthesis.

Disclaimer: The provided protocols are for informational purposes and should be adapted and
optimized based on specific experimental requirements and safety considerations. Always
consult relevant safety data sheets (SDS) for all chemicals used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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